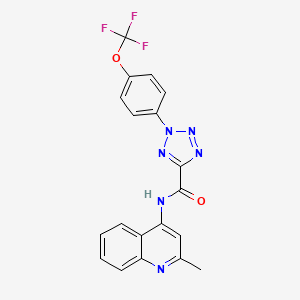

N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 2-methylquinoline moiety and a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, while the quinoline scaffold may confer unique pharmacological interactions, such as kinase inhibition or intercalation into nucleic acids .

Properties

IUPAC Name |

N-(2-methylquinolin-4-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N6O2/c1-11-10-16(14-4-2-3-5-15(14)23-11)24-18(29)17-25-27-28(26-17)12-6-8-13(9-7-12)30-19(20,21)22/h2-10H,1H3,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYDZLCNUWHVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution reactions, often using trifluoromethoxybenzene as a starting material.

Tetrazole Formation: The tetrazole ring is typically formed through the cycloaddition of azides with nitriles under acidic or basic conditions.

Coupling Reactions: The final step involves coupling the quinoline, trifluoromethoxyphenyl, and tetrazole moieties using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety yields quinoline N-oxide, while reduction of nitro groups yields amines.

Scientific Research Applications

N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Tetrazole Derivatives

a. N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396714-93-4)

- Structure : Contains a 4-(trifluoromethyl)phenyl-tetrazole linked to a 5-chloro-2-hydroxyphenyl group.

- Key Differences: Lacks the quinoline moiety, replacing it with a simpler chlorophenol group. The trifluoromethyl group (CF₃) vs. trifluoromethoxy (OCF₃) in the target compound alters electronic effects and steric bulk.

- Pharmacological Implications: The hydroxyl group may increase polarity, reducing membrane permeability compared to the target compound’s quinoline .

b. N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396759-41-3)

- Structure : Features dual trifluoromethyl and trifluoromethoxy substituents on phenyl rings.

- Absence of the quinoline ring limits π-π stacking interactions critical for binding to aromatic enzyme pockets .

c. 2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4)

- Structure : Includes a benzylthioacetamido side chain and trifluoroethyl group.

- Key Differences: The benzylthio group introduces sulfur-based hydrophobicity, differing from the target’s OCF₃.

Non-Tetrazole Analogs with Related Pharmacophores

a. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

- Structure: Thiazolidinone and indole cores replace the tetrazole.

- Key Differences: Thiazolidinone introduces a sulfur-containing ring, altering redox properties. Indole’s hydrogen-bonding capacity differs from tetrazole’s dipole characteristics .

b. Diovan (Valsartan, CAS 137862-53-4)

- Structure : Biphenyl-tetrazole angiotensin II receptor antagonist.

- Trifluoromethoxy in the target may improve CNS penetration compared to valsartan’s carboxylate .

Spectral Characterization

- IR Spectroscopy :

- NMR: Quinoline protons in the target compound would show distinct aromatic splitting patterns vs. simpler phenyl groups in analogs .

Pharmacological and Physicochemical Properties

| Property | Target Compound | CAS 1396714-93-4 | Diovan (Valsartan) |

|---|---|---|---|

| Molecular Weight | ~417 g/mol (estimated) | 383.71 g/mol | 435.52 g/mol |

| LogP (Predicted) | ~3.5 (high due to OCF₃ and quinoline) | ~3.0 | 5.8 |

| Key Substituents | Quinoline, OCF₃ | CF₃, Cl, OH | Biphenyl, tetrazole |

| Potential Targets | Kinases, DNA topoisomerases | COX-2, ion channels | Angiotensin II receptor |

Biological Activity

N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes:

- Quinoline ring : Known for its biological activity.

- Tetrazole moiety : Associated with various pharmacological effects.

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The molecular formula is , with a molecular weight of approximately 469.47 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinoline ring.

- Introduction of the trifluoromethoxy group.

- Construction of the tetrazole ring through cyclization reactions.

These steps ensure that the final product retains the desired pharmacological properties.

3.1 Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. For instance, tetrazole compounds have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In one study, a series of tetrazole derivatives were tested, revealing that modifications in their structure directly influenced their antimicrobial potency, with some compounds achieving zones of inhibition comparable to standard antibiotics .

3.2 Anticancer Properties

The quinoline scaffold is often associated with anticancer activity. Compounds containing this moiety have been reported to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

- Modulation of apoptotic pathways.

For example, quinoline-based compounds have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell survival.

- Receptor Modulation : Interaction with specific cellular receptors can alter signaling pathways that lead to cell death or growth inhibition.

5. Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with an IC50 value of 12 µg/mL. |

| Study B | Showed that a related compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. |

| Study C | Reported enhanced antifungal activity against C. albicans with modified tetrazole derivatives exhibiting zones of inhibition up to 25 mm. |

These findings highlight the potential therapeutic applications of this compound in treating infections and cancer.

6. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical applications.

Q & A

Q. What are the established synthetic routes for N-(2-methylquinolin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and what are the critical reaction conditions?

The synthesis typically involves coupling a tetrazole-carboxylic acid derivative with a substituted quinoline amine. For example:

- Step 1 : Preparation of the tetrazole core via cyclization of nitriles with sodium azide under acidic conditions.

- Step 2 : Introduction of the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Amide bond formation between the tetrazole-carboxylic acid and 2-methylquinolin-4-amine using coupling agents like EDC/HOBt or DCC . Critical conditions include anhydrous environments, controlled temperatures (e.g., 0–60°C), and catalysts such as palladium for cross-coupling reactions.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a solvent (e.g., DMSO/EtOH) to obtain high-quality crystals.

- Data Collection : Using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Software like SHELXL (from the SHELX suite) refines atomic positions and thermal parameters, ensuring accuracy in bond lengths and angles .

- Validation : Check for R-factors (<5%) and residual electron density to confirm structural integrity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substituent integration and connectivity (e.g., trifluoromethoxy group at δ ~120 ppm in F NMR) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated vs. observed).

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- Continuous Flow Chemistry : Reduces side reactions and improves heat management for exothermic steps (e.g., tetrazole cyclization) .

- Purification Strategies : Use silica gel chromatography or recrystallization with mixed solvents (e.g., hexane/EtOAc) to isolate high-purity product .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

- Assay Standardization : Normalize protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based vs. luminescence readouts).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains).

- MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes.

- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energy contributions .

Q. What strategies are employed to analyze polymorphism in this compound?

- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns of batches to detect polymorphic forms.

- DSC (Differential Scanning Calorimetry) : Identify melting point variations between polymorphs.

- Solvent Screening : Crystallize the compound in diverse solvents (e.g., acetone vs. toluene) to isolate different crystal forms .

Q. How do researchers investigate the metabolic pathways of this compound in vivo?

- Radioisotope Labeling : Incorporate C or H isotopes to track metabolites via LC-MS/MS.

- CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) involved in metabolism using human liver microsomes.

- Biliary Excretion Studies : Use cannulated rodent models to collect and analyze bile for phase II metabolites (e.g., glucuronides) .

Q. What approaches validate the selectivity of this compound against off-target receptors?

- Panel Screening : Test against a broad range of receptors (e.g., CEREP panels) at 10 µM.

- Cryo-EM Structures : Resolve compound-bound off-target complexes to identify steric clashes or unfavorable interactions.

- Kinome Profiling : Compare inhibition profiles across 400+ kinases to assess specificity .

Q. How can structural modifications enhance the solubility of this compound without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.